

Application Note: Synthesis of Organotin Acaricides and the Role of Neophyl Chloride

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Compound of Interest

Compound Name: Neophyl chloride

Cat. No.: B057190

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Introduction

Organotin compounds have historically been significant in the development of agricultural acaricides due to their high efficacy against a wide range of phytophagous mites. This document aims to provide detailed protocols and application notes relevant to their synthesis. It is important to clarify a common misconception regarding the precursors used in these syntheses. While the query specifically mentioned **neophyl chloride** in the context of synthesizing acaricides like "benzylbutyltin," extensive review of scientific literature indicates that **neophyl chloride** is not a standard precursor for the synthesis of registered organotin acaricides. The compound "benzylbutyltin" is also not found in the literature as a commercial acaricide.

The most prominent organotin acaricide is Fenbutatin Oxide. Therefore, this document will provide a detailed protocol for the synthesis of Fenbutatin Oxide to serve as a representative example of organotin acaricide synthesis. Furthermore, the typical applications of **neophyl chloride** in organic synthesis will be discussed to provide a comprehensive understanding of its chemical utility.

Part 1: Synthesis of Fenbutatin Oxide

Fenbutatin Oxide is a non-systemic acaricide with contact and stomach action. Its synthesis is a multi-step process typically involving a Grignard reaction.

Experimental Protocol: Synthesis of Bis[tris(2-methyl-2-phenylpropyl)tin] oxide (Fenbutatin Oxide)

This protocol describes a common laboratory-scale synthesis of Fenbutatin Oxide.

Step 1: Preparation of the Grignard Reagent (Neophyl Magnesium Chloride)

- To a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
- Add a small crystal of iodine to initiate the reaction.
- Under a nitrogen atmosphere, add a solution of **neophyl chloride** (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.
- The reaction mixture is gently heated to maintain a steady reflux.
- After the addition is complete, continue refluxing for an additional 1-2 hours until the magnesium is consumed.

Step 2: Reaction with Tin Tetrachloride

- Cool the Grignard reagent to 0 °C in an ice bath.
- Add a solution of tin tetrachloride (SnCl_4 , 0.33 eq) in anhydrous diethyl ether dropwise to the Grignard reagent. A vigorous reaction will occur.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

Step 3: Hydrolysis and Formation of Fenbutatin Oxide

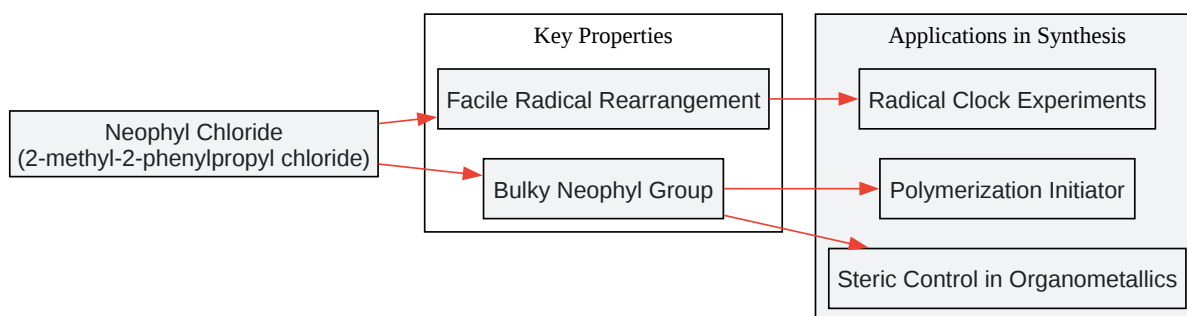
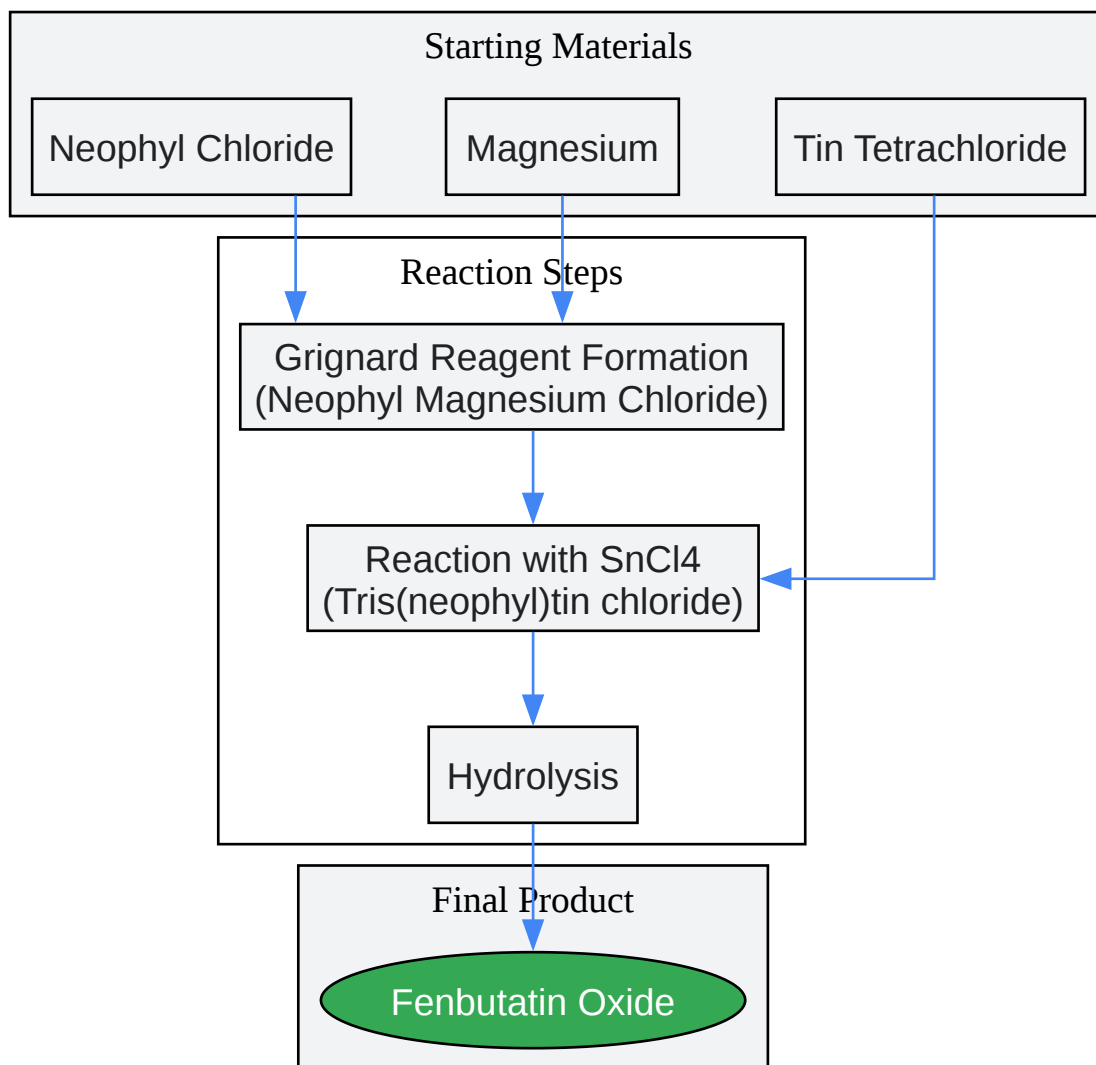
- The reaction mixture is then carefully poured into a stirred mixture of ice and a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude tris(neophyl)tin chloride.
- The crude product is then hydrolyzed by dissolving it in a mixture of ethanol and aqueous sodium hydroxide solution and refluxing for 2 hours.
- After cooling, the white precipitate of Fenbutatin Oxide is collected by filtration, washed with water, and dried.

Quantitative Data

Parameter	Value
Reactants	
Neophyl Chloride	1.0 eq
Magnesium Turnings	1.2 eq
Tin Tetrachloride	0.33 eq
Reaction Conditions	
Grignard Formation Temp.	Reflux
Grignard Reaction Time	1-2 hours
Reaction with SnCl ₄ Temp.	0 °C to RT
Reaction with SnCl ₄ Time	12 hours
Hydrolysis Temp.	Reflux
Hydrolysis Time	2 hours
Yield	
Typical Overall Yield	75-85%
Product Characterization	
Melting Point	138-139 °C
Appearance	White crystalline solid

Synthesis Workflow



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